molecular formula C6H7NO B1409076 1-Isocyanatobicyclo[1.1.1]pentane CAS No. 1046861-73-7

1-Isocyanatobicyclo[1.1.1]pentane

Cat. No. B1409076
CAS RN: 1046861-73-7
M. Wt: 109.13 g/mol
InChI Key: XAYRXPGXGIOXNX-UHFFFAOYSA-N
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Description

“1-Isocyanatobicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C6H7NO . It is a derivative of bicyclo[1.1.1]pentanes (BCPs), which have been established as attractive bioisosteres for para-substituted benzene rings in drug design .


Synthesis Analysis

The synthesis of BCPs has been a topic of interest for many years. A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . In addition, a single-step transition-metal-free multi-component approach to synthetically versatile BCP boronates has been developed . This involves radicals derived from commonly available carboxylic acids and organohalides performing additions onto [1.1.1]propellane to afford BCP radicals .


Molecular Structure Analysis

Structurally, BCPs have primarily been deployed as substitutes for commonplace para-substituted arenes. The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .


Chemical Reactions Analysis

BCPs can undergo direct C–H insertion without losing the integrity of their carbocyclic framework . This has been demonstrated in the transition-metal-free multi-component difunctionalization of [1.1.1]propellane .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane has been described, highlighting the compound's potential as a versatile intermediate for flexible and scalable synthesis (Goh et al., 2014).
  • The first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles has been reported. This method significantly streamlines the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, demonstrating the compound's utility in creating pharmaceutically relevant amines (Hughes et al., 2019).

High Energy Density Materials (HEDMs)

  • Polynitrobicyclo[1.1.1]pentanes have been investigated for their potential as high energy density materials (HEDMs), with theoretical studies highlighting their high heat of formation and suitable energetic characteristics for defense applications (Ghule et al., 2011).

Bioisosteres and Medicinal Chemistry

  • Bicyclo[1.1.1]pentanes have been identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, contributing to the development of novel compounds with enhanced physicochemical properties for medicinal chemistry applications. This research underscores the utility of these compounds in drug design and discovery (Bauer et al., 2021).

Novel Building Blocks for Click Chemistry

  • Bicyclo[1.1.1]pentane-derived azides and terminal alkynes have been synthesized, demonstrating their suitability as substrates for click reactions. This development provides promising building blocks for medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).

Advanced Synthetic Chemistry

  • Recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane have been reviewed, focusing on the development of radical multicomponent carboamination of [1.1.1]propellane. This highlights the evolving strategies for synthesizing unsymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane derivatives, which are crucial for expanding the chemical space of drugs (Kanazawa & Uchiyama, 2018).

Safety and Hazards

Specific safety and hazard information for 1-Isocyanatobicyclo[1.1.1]pentane was not found in the retrieved papers. For detailed safety information, it is recommended to refer to the Safety Data Sheet provided by the supplier .

Future Directions

The field of BCPs is continuously evolving with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . Enantioselective C–H functionalization of BCPs is being explored as a conceptually innovative strategy that provides access to chiral substituted BCPs .

properties

IUPAC Name

1-isocyanatobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-4-7-6-1-5(2-6)3-6/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYRXPGXGIOXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1046861-73-7
Record name 1-isocyanatobicyclo[1.1.1]pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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